molecular formula C23H19ClN2O3 B2661296 (Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 444567-79-7

(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2661296
CAS No.: 444567-79-7
M. Wt: 406.87
InChI Key: LUVWJAPHOAPEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, an ethoxy group, a naphthalen-1-ylmethoxy moiety, and a cyanoprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the preparation of 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde through the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst.

    Knoevenagel Condensation: The intermediate benzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Properties

IUPAC Name

(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-2-28-21-12-15(10-18(13-25)23(26)27)11-20(24)22(21)29-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-12H,2,14H2,1H3,(H2,26,27)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVWJAPHOAPEDJ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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